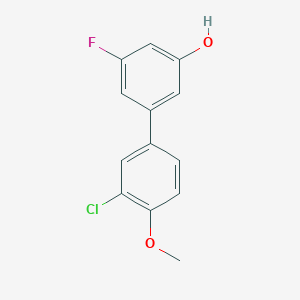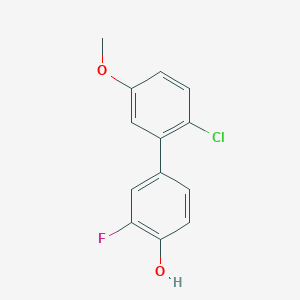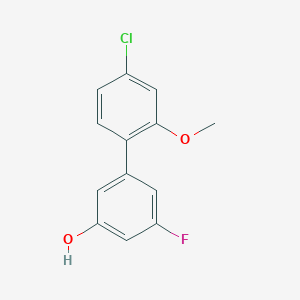
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) is a phenolic compound with a wide range of applications. This compound is widely used in scientific research and has been studied in various fields, including biochemistry, physiology, and pharmacology. It is an important tool for understanding the mechanism of action of various biological processes.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) is used in a variety of scientific research applications. It has been used to study the mechanism of action of various biological processes, such as protein folding and enzyme activity. It has also been used to study the effects of drugs on the body, as well as the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can affect the activity of other enzymes. Additionally, it is believed to interact with certain receptors, which can influence the activity of other receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) are not fully understood. However, it is believed that the compound can interact with certain receptors, which can influence the activity of other receptors. Additionally, it is believed that the compound can interact with certain enzymes, which can affect the activity of other enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) in lab experiments include its high purity, which allows for more accurate results, and its ability to interact with certain receptors and enzymes. The limitations of using this compound in lab experiments include its potential toxicity and its limited availability.
Direcciones Futuras
The potential future directions for 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into its potential toxicity and its potential uses in other fields, such as agriculture and food science.
Métodos De Síntesis
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) can be synthesized by the reaction of 3-chloro-4-methoxyphenol and 3-fluorobenzene. This reaction is conducted in the presence of a catalyst, such as sulfuric acid, and the resulting product is purified by recrystallization. The purification process is important to remove any impurities that may have been formed during the reaction.
Propiedades
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-3-2-8(6-12(13)14)9-4-10(15)7-11(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWGZDYQCCNFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684415 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-46-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














